PQ401

概要

説明

準備方法

合成経路と反応条件

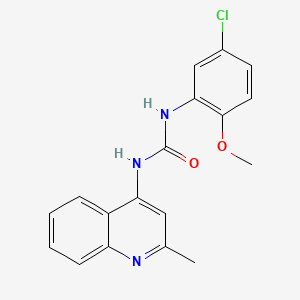

PQ 401の合成は、5-クロロ-2-メトキシアニリンと2-メチル-4-キノリンカルボン酸を反応させて対応する尿素誘導体を生成することにより行われます。 この反応には通常、無水条件下でN,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング試薬と4-ジメチルアミノピリジン(DMAP)などの触媒の使用が必要です .

工業的製造方法

PQ 401の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために反応条件を最適化することが含まれます。 自動反応器と連続フローシステムを使用することで、製造プロセスの効率とスケーラビリティを高めることができます .

化学反応の分析

反応の種類

PQ 401は、フェニル環上のクロロ基とメトキシ基などの反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応と還元反応にも参加できます .

一般的な試薬と条件

置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれます。これらの反応は、通常、ジメチルスルホキシド(DMSO)やアセトニトリルなどの極性非プロトン性溶媒中で行われます。

酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用できます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、アミンとの置換反応によりさまざまな尿素誘導体が生成され、酸化反応によりキノリンN-オキシドが生成される可能性があります .

科学研究における用途

PQ 401は、化学、生物学、医学、工業などの分野において幅広い科学研究用途を持っています。

化学: 尿素誘導体とその反応性を研究するためのモデル化合物として使用されます。

生物学: 細胞の成長と増殖に関与するインスリン様成長因子受容体の阻害における役割について調査されています。

医学: 特に乳がんにおいて、がん細胞の成長を阻害することにより、がん治療のための潜在的な治療薬として研究されています。

科学的研究の応用

Anticancer Applications

Mechanism of Action

PQ401 functions primarily as an inhibitor of the insulin-like growth factor 1 receptor (IGF-1R). By inhibiting this receptor, this compound disrupts signaling pathways that are crucial for cancer cell proliferation and survival. Studies have demonstrated its effectiveness against various cancer cell lines, particularly osteosarcoma and triple-negative breast cancer.

Case Study: Osteosarcoma

In a study involving U2OS osteosarcoma cells, this compound significantly inhibited cell proliferation and migration. The compound was shown to induce apoptosis in a dose-dependent manner, with an IC50 value of approximately 5 µM. It also reduced colony formation capabilities, indicating its potential as a therapeutic agent in osteosarcoma treatment .

| Parameter | Control (No Treatment) | This compound Treatment (5 µM) |

|---|---|---|

| Cell Viability (%) | 100 | 30 |

| Migration Rate (cells/field) | 200 | 50 |

| Apoptosis Rate (%) | 5 | 40 |

Case Study: Triple-Negative Breast Cancer

Another study highlighted this compound's effects on triple-negative breast cancer cells, where it decreased cell viability and migration. This suggests that this compound could be a valuable option for treating aggressive breast cancer types that are often resistant to conventional therapies .

Antimicrobial Applications

Mechanism of Action

this compound has also been identified as an effective antimicrobial agent against multidrug-resistant Staphylococcus aureus (MRSA). Its mechanism involves disrupting bacterial membranes, leading to rapid cell death. Notably, the neutral form of this compound exhibits enhanced membrane penetration compared to its cationic counterpart, making it more effective against bacterial pathogens .

Case Study: MRSA Infections

In experimental models using Caenorhabditis elegans and Galleria mellonella, this compound demonstrated significant efficacy in rescuing these organisms from MRSA infections. The compound showed bactericidal activity with low rates of resistance development, which is critical in the context of rising antibiotic resistance .

| MRSA Strain | Minimum Bactericidal Concentration (µg/ml) |

|---|---|

| Strain MW2 | 0.5 |

| Strain USA300 | 1.0 |

Summary of Findings

The research surrounding this compound indicates its dual functionality as both an anticancer agent and an antimicrobial compound. Its ability to inhibit IGF-1R signaling pathways positions it as a promising candidate for cancer therapies, particularly in difficult-to-treat tumors like osteosarcoma and triple-negative breast cancer. Concurrently, its effectiveness against antibiotic-resistant bacteria highlights its potential role in combating infections that pose significant public health challenges.

Conclusions

The diverse applications of this compound underscore its potential as a multi-faceted therapeutic agent. Ongoing research is essential to fully elucidate its mechanisms and optimize its use in clinical settings.

作用機序

PQ 401は、インスリン様成長因子受容体(IGF1R)を阻害することでその効果を発揮します。これは、細胞の成長と生存を促進するシグナル伝達経路における重要なステップである、IGF刺激によるIGF-IRの自己リン酸化を抑制します。 この経路を阻害することにより、PQ 401は、特に乳がんにおいて、がん細胞の増殖を効果的に阻害します .

類似化合物との比較

類似化合物

PQ 402: IGF1Rに対して同様の阻害効果を持つ別の尿素誘導体です。

PQ 403: フェニル環に修飾が加えられた構造的に関連する化合物です。

PQ 404: キノリン環に異なる置換基を持つ誘導体です.

独自性

PQ 401は、IGF1Rを効果的に阻害することを可能にする特定の構造により、独自性があります。その高い効力と選択性は、研究および潜在的な治療用途にとって貴重な化合物となっています。 類似の化合物と比較して、PQ 401は乳がん細胞の増殖を阻害する上で優れた効力を示しています .

生物活性

PQ401 is a diarylurea derivative that has garnered attention for its dual role as an inhibitor of the insulin-like growth factor I receptor (IGF-1R) and as an antimicrobial agent. This compound exhibits significant biological activity against various cancer cell lines and multidrug-resistant bacterial strains, making it a promising candidate for therapeutic applications.

- Chemical Name : N-(5-Chloro-2-methoxyphenyl)-N'-(2-methyl-4-quinolinyl)urea

- Purity : ≥99%

- IC50 Values :

- IGF-1R autophosphorylation: 12 µM

- Osteosarcoma cells (U2OS): 5 µM

Anticancer Activity

This compound's primary mechanism of action involves the inhibition of IGF-1R, which plays a crucial role in cell proliferation and survival. Several studies have demonstrated its efficacy across different cancer types:

- Osteosarcoma :

- Triple-Negative Breast Cancer (TNBC) :

- Mechanisms of Action :

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties, particularly against multidrug-resistant strains of Staphylococcus aureus (MRSA):

-

Mechanism :

- This compound disrupts bacterial membrane integrity, leading to cell death. Unlike traditional cationic antimicrobials, the neutral form of this compound penetrates and embeds into bacterial lipid bilayers more effectively .

- It demonstrated rapid killing kinetics and low likelihood for resistance development compared to conventional antibiotics.

- In Vivo Efficacy :

Comparative Efficacy Table

| Compound | Target | IC50 (µM) | Mechanism of Action | Key Findings |

|---|---|---|---|---|

| This compound | IGF-1R | 12 | Inhibition of autophosphorylation | Induces apoptosis in U2OS cells |

| This compound | MRSA | N/A | Disruption of bacterial membranes | Effective against drug-resistant strains |

| Cisplatin | Various cancers | Varies | DNA cross-linking | Standard chemotherapy agent |

Case Study 1: Osteosarcoma Treatment

A study involving U2OS cells showed that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis rates. Flow cytometry analysis indicated that both early and late apoptosis markers were elevated post-treatment .

Case Study 2: Antimicrobial Efficacy

In experiments with MRSA, this compound was shown to effectively kill both actively growing and metabolically inactive bacterial cells. The compound's ability to selectively disrupt bacterial membranes without affecting mammalian cells highlights its potential as a novel antimicrobial agent .

特性

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2/c1-11-9-15(13-5-3-4-6-14(13)20-11)21-18(23)22-16-10-12(19)7-8-17(16)24-2/h3-10H,1-2H3,(H2,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLWOZUPHDKFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)NC3=C(C=CC(=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173352 | |

| Record name | PQ-401 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196868-63-0 | |

| Record name | PQ-401 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196868630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PQ-401 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PQ401 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PQ-401 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N3LV83S8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。